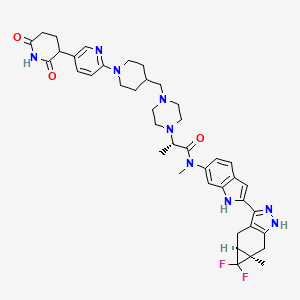

ITK degrader 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

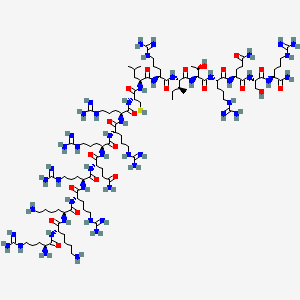

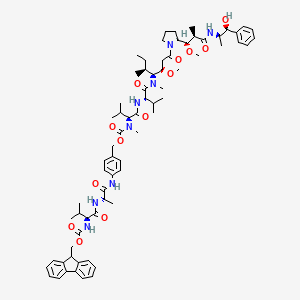

Degradador de ITK 2: es un compuesto diseñado para dirigirse y degradar la quinasa de células T inducible por interleucina-2 (ITK), una quinasa de la familia TEC esencial para la señalización del receptor de células T. ITK desempeña un papel crucial en la proliferación y diferenciación de las células T, convirtiéndolo en un objetivo significativo para las intervenciones terapéuticas en enfermedades mediadas por células T .

Métodos De Preparación

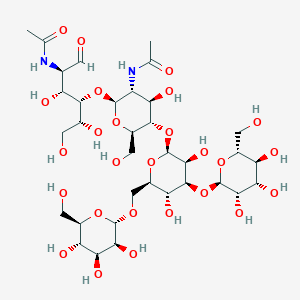

Rutas de síntesis y condiciones de reacción: : El degradador de ITK 2 se sintetiza a través de una serie de reacciones químicas que implican la formación de una molécula heterobifuncional. La ruta sintética suele implicar el acoplamiento de un ligando que se une a ITK con un ligando que recluta una ligasa de ubiquitina E3, lo que facilita la degradación dirigida de ITK .

Métodos de producción industrial: : La producción industrial del degradador de ITK 2 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la coherencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: : El degradador de ITK 2 experimenta principalmente reacciones de sustitución durante su síntesis. El compuesto está diseñado para facilitar la ubiquitinación dirigida, lo que lleva a la degradación de ITK .

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en la síntesis del degradador de ITK 2 incluyen varios ligandos, agentes de acoplamiento y disolventes. Las reacciones se llevan a cabo típicamente en condiciones controladas de temperatura y pH para garantizar un rendimiento óptimo .

Principales productos formados: : El principal producto formado a partir de estas reacciones es la molécula heterobifuncional Degradador de ITK 2, que se dirige eficazmente y degrada ITK .

Aplicaciones Científicas De Investigación

Química: : En química, el degradador de ITK 2 se utiliza como un compuesto de herramienta para estudiar la degradación dirigida de proteínas. Ayuda a comprender los mecanismos de degradación de proteínas y el papel de ITK en los procesos celulares .

Biología: : En investigación biológica, el degradador de ITK 2 se utiliza para investigar el papel de ITK en la señalización del receptor de células T y su impacto en la proliferación y diferenciación de las células T. También se utiliza para estudiar los efectos de la degradación de ITK en varias vías de señalización .

Medicina: : En medicina, el degradador de ITK 2 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades mediadas por células T, incluidos los linfomas de células T y las enfermedades autoinmunitarias. Ha mostrado promesa para superar la resistencia terapéutica en los linfomas de células T .

Industria: : En la industria farmacéutica, el degradador de ITK 2 se utiliza en el desarrollo e investigación de fármacos para identificar nuevos objetivos terapéuticos y desarrollar nuevos tratamientos para enfermedades mediadas por células T .

Mecanismo De Acción

Mecanismo: : El degradador de ITK 2 ejerce sus efectos al facilitar la ubiquitinación dirigida y la posterior degradación de ITK. El compuesto se une a ITK y recluta una ligasa de ubiquitina E3, lo que lleva a la ubiquitinación y degradación proteasómica de ITK .

Objetivos moleculares y vías: : El principal objetivo molecular del degradador de ITK 2 es ITK. La degradación de ITK interrumpe la señalización del receptor de células T, afectando a las vías de señalización descendentes como NF-kB y GATA-3, que participan en la proliferación y diferenciación de las células T .

Comparación Con Compuestos Similares

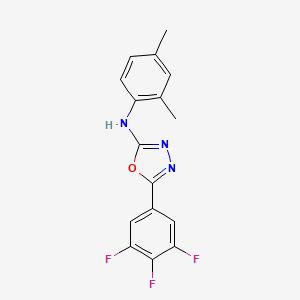

Compuestos similares: : Los compuestos similares incluyen otros degradadores de ITK como BSJ-05-037 y las quimeras de direccionamiento de proteolisis que reclutan cereblón de ITK .

Singularidad: : El degradador de ITK 2 es único por su alta selectividad y potencia en la degradación de ITK. Ha mostrado efectos antiproliferativos mejorados en relación con su inhibidor padre y ha demostrado eficacia para superar la resistencia terapéutica en los linfomas de células T .

Propiedades

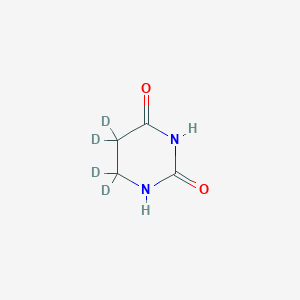

Fórmula molecular |

C41H49F2N9O3 |

|---|---|

Peso molecular |

753.9 g/mol |

Nombre IUPAC |

(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-1H-indol-6-yl]-2-[4-[[1-[5-(2,6-dioxopiperidin-3-yl)pyridin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-methylpropanamide |

InChI |

InChI=1S/C41H49F2N9O3/c1-24(39(55)49(3)28-6-4-26-18-32(45-31(26)19-28)37-30-20-34-40(2,41(34,42)43)21-33(30)47-48-37)51-16-14-50(15-17-51)23-25-10-12-52(13-11-25)35-8-5-27(22-44-35)29-7-9-36(53)46-38(29)54/h4-6,8,18-19,22,24-25,29,34,45H,7,9-17,20-21,23H2,1-3H3,(H,47,48)(H,46,53,54)/t24-,29?,34-,40+/m0/s1 |

Clave InChI |

IARVPXVRJRSDRO-KONCDOQBSA-N |

SMILES isomérico |

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C[C@H]5[C@@](C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |

SMILES canónico |

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CC5C(C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)

![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)